2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
Similar compounds have shown poor pharmacokinetics with high in vivo clearance in mice
Result of Action
The result of the compound’s action is the inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against certain cell lines . The compound’s interaction with CDK2 leads to alterations in cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as ATP synthase, which is essential for cellular energy production . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, such as lung adenocarcinoma cells . It modulates cell signaling pathways, leading to changes in gene expression and metabolic activities, which can result in altered cellular functions and potentially therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit ATP synthase, thereby affecting cellular energy production . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under specific conditions, although it may degrade under certain environmental factors . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and detrimental impacts on cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it has been shown to affect the metabolic flux of certain pathways by modulating enzyme activity and altering metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can significantly impact its activity and effectiveness, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action, ensuring its effective participation in cellular processes.
Properties
IUPAC Name |
2-(aminomethyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-4-12-7(8(13)10-5)2-6(3-9)11-12/h2,4H,3,9H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXTECVGGOVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)CN)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.